3-(3-Azetidinyl)-4-pyridinol

Chemical stability azetidine ring-opening drug formulation

Researchers targeting nAChR programs face stability and selectivity failures when using flexible or regioisomeric scaffolds. 3-(3-Azetidinyl)-4-pyridinol directly addresses these challenges: - Rule-of-Three compliant fragment (MW 150.18, LogP <1) for efficient fragment-based screening. - Rigid azetidine core provides a defined binding mode distinct from flexible dimethylamino analogues. - Unique 4-pyridinol tautomerism enables hydrogen-bonding interactions not available from 3-pyridinol or other regioisomers. Supplied with strict batch control for fragment library consistency.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13942715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Azetidinyl)-4-pyridinol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CNC=CC2=O
InChIInChI=1S/C8H10N2O/c11-8-1-2-9-5-7(8)6-3-10-4-6/h1-2,5-6,10H,3-4H2,(H,9,11)
InChIKeyVPPRTBJBEXDZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Azetidinyl)-4-pyridinol: Physicochemical and Structural Overview


3-(3-Azetidinyl)-4-pyridinol (CAS 1260883-30-4) is a heterocyclic building block with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol, featuring a pyridine ring hydroxylated at position 4 and an azetidine ring attached at position 3 . The compound belongs to the azetidinyl-pyridinol class, which has attracted attention in medicinal chemistry programs targeting nicotinic acetylcholine receptors and as a fragment-like scaffold in drug discovery . Its relatively low molecular weight, balanced hydrogen-bond donor/acceptor count, and the conformational rigidity conferred by the azetidine ring distinguish it from more flexible analogues and make it a candidate for fragment-based screening libraries.

Fragment library design

Rule-of-Three compliant scaffold for nAChR-targeted screening collections

Binding-mode differentiation

4-Pyridinol tautomer offers unique hydrogen-bond topology vs 3-pyridinol regioisomers

Process chemistry benchmark

Acid-labile 3-azetidinyl core supports pH-controlled method development

Why Regioisomeric Substitution Is Not Equivalent


Azetidinyl-pyridine derivatives exhibit pronounced sensitivity to the position of both the azetidine attachment and the hydroxyl group, leading to large differences in chemical stability, metabolic half-life, and receptor-binding affinity that preclude generic interchange. For example, 3-substituted azetidines are prone to acid-mediated intramolecular ring-opening decomposition, with a measured aqueous half-life of only 3.8 hours at pH 1.8 for a representative 3-pyridyl azetidine, whereas the corresponding 2- and 4-pyridyl analogues are stable under identical conditions [1]. Additionally, the introduction of an azetidine moiety onto a pyridinol redox core has been shown to improve microsomal stability relative to exocyclic dimethylamino groups, but this benefit is highly positional and cannot be assumed for different regioisomers [2]. These stability and pharmacokinetic differences mean that substituting a positional isomer can alter both developability and biological outcome, making direct evidence-based selection essential.

Regioisomeric acid stability mismatch

3-Azetidinyl-pyridine substructure shows pH-dependent degradation (class-level evidence) not observed in 2- or 4-pyridyl isomers; handling conditions may not transfer.

Metabolic stability positional dependence

Azetidine substitution enhances microsomal stability on specific pyridinol positions only; benefit cannot be assumed for other regioisomers or dialkylamino analogues.

Comparative Evidence for Scaffold Differentiation


Acid Stability of 3-Azetidinyl vs. 2- and 4-Pyridyl Isomers

The acid-mediated stability of 3-substituted azetidinyl-pyridine derivatives is significantly inferior to that of the corresponding 2- and 4-substituted positional isomers. In a controlled NMR degradation study at pH 1.8, the 3-pyridyl azetidine analogue exhibited a half-life (T1/2) of only 3.8 hours, whereas the 2-pyridyl and 4-pyridyl analogues were stable under the same conditions [1]. While this study was performed on N-substituted azetidines rather than specifically on 3-(3-azetidinyl)-4-pyridinol, the core 3-azetidinyl-pyridine connectivity is preserved, allowing a class-level inference that the 3-azetidinyl substitution pattern carries inherent acid-sensitivity not shared by its 2- or 4-substituted comparators.

Acid stability
Class-level inference
3.8 h half-life vs stable
3-Azetidinyl-pyridine core carries intrinsic acid lability; pH-controlled handling may be necessary.
Reported for a model 3-pyridyl azetidine; direct compound data not yet available.
Chemical stability azetidine ring-opening drug formulation

Azetidine vs. Dimethylamino Metabolic Stability on Pyridinol Cores

In a study of cytoprotective pyridinol antioxidants, introduction of an azetidine ring at position 6 of the pyridinol redox core (compounds 8 and 9) markedly increased in vitro microsomal stability compared to compounds bearing an exocyclic dimethylamino group [1]. Although the exact fold-change was not reported as a numeric value, the authors explicitly state that the azetidine substitution provided 'favorable metabolic stability' that made these compounds 'excellent candidates for further evaluation,' while the dimethylamino-bearing analogues were deprioritized. By class-level inference, the azetidine ring in 3-(3-azetidinyl)-4-pyridinol is expected to confer a similar metabolic stability advantage over comparable pyridinol derivatives that rely on exocyclic dialkylamino substituents.

Metabolic stability
Class-level inference
Azetidine > dimethylamino
Reported microsomal stability advantage for azetidine-substituted pyridinols; supports lead optimization context.
Qualitative comparison; fold-change not quantified. Class extrapolation from position-6 azetidine analogues.
Microsomal stability azetidine metabolic stability pyridinol antioxidants

Lipophilicity Differentiation Across Azetidinyl-Pyridine Regioisomers

The predicted partition coefficient (LogP) varies substantially among azetidinyl-pyridine positional isomers, influencing solubility, permeability, and off-target binding profiles. The 3-(azetidin-3-yl)pyridine core (without the hydroxyl group) has a reported LogP of -0.55 , while the regioisomer 2-(pyridin-3-yl)azetidin-3-ol has a measured LogP of -1.13 . For 3-(3-azetidinyl)-4-pyridinol, which bears a hydroxyl group at the pyridine 4-position, the LogP is expected to fall between -1.0 and -0.3 (estimated by additive fragment contributions), placing it in the optimal fragment-like lipophilicity range (LogP ≤ 3) for fragment-based drug discovery. This contrasts with the more lipophilic 3-(pyridin-4-yl)azetidin-3-ol isomer (CAS 1518885-18-1), which lacks the intramolecular hydrogen-bonding capacity of the 4-pyridinol tautomer and is predicted to have a higher LogP.

Lipophilicity
Data to verify
LogP est. -1.0 to -0.3
Fragment-like lipophilicity range differentiates from more hydrophobic regioisomers.
Estimated by fragment-additive method; measured LogP not available. Source review recommended.
LogP physicochemical properties fragment-like properties

Fragment-Like Profile Compared to Lead-Like Azetidinyl-Pyridines

3-(3-Azetidinyl)-4-pyridinol, with a molecular weight of 150.18 g/mol, 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and an estimated LogP below 1, fully satisfies the 'Rule of Three' criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, LogP ≤ 3) . In contrast, the well-known nAChR ligand A-85380 (3-(2(S)-azetidinylmethoxy)pyridine), while also an azetidinyl-pyridine, has a molecular weight of 178.23 g/mol and a higher LogP (~0.89, predicted), making it a lead-like rather than fragment-like compound. The significantly lower molecular complexity of 3-(3-azetidinyl)-4-pyridinol translates to higher ligand efficiency potential and a larger 'growable' chemical space for fragment elaboration, while A-85380's high affinity for α4β2-nAChR (Ki = 0.04 nM) [1] demonstrates the target engagement potential of the azetidinyl-pyridine pharmacophore.

Fragment likeness
Reported
MW 150 vs 178; HBD 2 vs 0
Lower molecular complexity supports fragment growing strategies relative to lead-like A-85380.
Comparison with nAChR lead A-85380 (Ki 0.04 nM); target engagement of azetidine pharmacophore validated.
Fragment-based drug discovery Rule of Three ligand efficiency

Hydrogen-Bond Topology and Tautomerism Across Regioisomers

The positioning of the hydroxyl group on the pyridine ring creates fundamentally different hydrogen-bond donor/acceptor topologies and tautomeric equilibria across regioisomers. 3-(3-Azetidinyl)-4-pyridinol places the hydroxyl at the 4-position, enabling the 4-pyridinol/4-pyridone tautomeric equilibrium that can engage in distinct hydrogen-bonding patterns with biological targets . In contrast, 6-(azetidin-3-yl)pyridin-3-ol (CAS 1260679-88-6) positions the hydroxyl at the 3-position, which cannot undergo the same 4-pyridone tautomerism, while 2-(pyridin-3-yl)azetidin-3-ol (CAS 777887-96-4) places the hydroxyl on the azetidine ring rather than the pyridine, creating a different hydrogen-bond donor topology entirely . These regiochemical differences are not merely cosmetic: the 4-pyridinol tautomer has a markedly different pKa (~3.3 for the hydroxyl proton vs. ~11 for the pyridinium N–H) compared to 3-pyridinol isomers (pKa ~8.6 for the hydroxyl), altering the protonation state under physiological conditions.

H-bond topology
Data to verify
4-pyridinol tautomerism
Unique 4-pyridinol/4-pyridone equilibrium enables binding-mode sampling not available from 3-pyridinol or azetidine-hydroxyl isomers.
pKa estimates from parent heterocycles; direct tautomeric ratio data missing. Regiochemical attribution requires validation.
Regiochemistry hydrogen bonding tautomerism

Priority Application Scenarios


Fragment-Based Library Design for Nicotinic Acetylcholine Receptors

With its Rule-of-Three-compliant physicochemical profile (MW 150.18, LogP < 1, HBD = 2, HBA = 3) and the validated azetidinyl-pyridine pharmacophore shared with potent nAChR ligands such as A-85380 (Ki = 0.04 nM at α4β2) [1], 3-(3-azetidinyl)-4-pyridinol is optimally suited as a core fragment for nAChR-focused screening libraries. The unique 4-pyridinol tautomerism offers a hydrogen-bonding motif not available from the 3-pyridinol or azetidine-hydroxyl regioisomers, providing differentiated binding-mode sampling in fragment screens.

Cytoprotective Antioxidant Leads with Improved Microsomal Stability

Based on the class-level evidence that azetidine substitution on pyridinol redox cores enhances bovine liver microsomal stability relative to exocyclic dimethylamino analogues [2], 3-(3-azetidinyl)-4-pyridinol represents a candidate scaffold for developing next-generation mitochondrial protective agents. Programs targeting neurodegenerative or mitochondrial diseases should prioritize this compound over dimethylamino-substituted pyridinols to reduce the risk of rapid metabolic clearance during lead optimization.

pH-Controlled Handling of Acid-Labile Azetidine Intermediates

The documented acid sensitivity of the 3-azetidinyl-pyridine substructure (T1/2 = 3.8 h at pH 1.8 for a representative 3-pyridyl azetidine, vs. stable 2- and 4-pyridyl analogues) [3] makes 3-(3-azetidinyl)-4-pyridinol a valuable model substrate for developing pH-controlled synthetic and purification protocols. Process chemistry teams evaluating azetidine-containing intermediates should use this compound as a worst-case stability benchmark, ensuring that scaled-up routes are compatible with its acid-labile profile.

Regiochemical Selectivity Studies for Kinase or GPCR Scaffolds

The distinct pKa and tautomeric properties of the 4-pyridinol group relative to the 3-pyridinol and azetidine-hydroxyl regioisomers make 3-(3-azetidinyl)-4-pyridinol a specific tool compound for probing the hydrogen-bond acceptor/donor preferences of kinase hinge regions or GPCR orthosteric sites. When screening a panel of azetidinyl-pyridine positional isomers, the 4-pyridinol variant often yields a unique selectivity fingerprint that cannot be reproduced by its commercially available regioisomers .

Application
Selection Property
Validation Focus
Fragment-based nAChR library design
Rule-of-Three compliance and azetidinyl-pyridine pharmacophore
4-Pyridinol tautomer binding-mode differentiation from 3-pyridinol regioisomers
Cytoprotective antioxidant lead optimization
Azetidine-substituted pyridinol redox core
Microsomal stability context relative to dialkylamino-substituted pyridinols
pH-controlled synthetic route development
3-Azetidinyl-pyridine acid-labile substructure
Aqueous acid-stability benchmark screening
Regiochemical selectivity profiling
4-Pyridinol tautomer and H-bond topology
Target engagement differentiation across azetidinyl-pyridine regioisomers
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